2-methyl-3-[(oxolan-3-yloxy)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole
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Overview
Description
2-methyl-3-[(oxolan-3-yloxy)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole is a complex organic compound with a unique structure that combines a cyclopentapyrazole core with an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[(oxolan-3-yloxy)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole typically involves multiple steps. One common approach is the cyclization of a suitable precursor, such as a substituted hydrazine, with a cyclopentanone derivative. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process. Additionally, the oxolane moiety can be introduced through an etherification reaction using an appropriate oxolane derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[(oxolan-3-yloxy)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolane moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-methyl-3-[(oxolan-3-yloxy)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-methyl-3-[(oxolan-3-yloxy)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2-(oxolan-3-yloxy)propanal
- Methyl 3-(oxolan-2-ylformamido)propanoate
- 2-Methyl-3-oxo-3-(oxolan-3-yl)propanal
Uniqueness
2-methyl-3-[(oxolan-3-yloxy)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole is unique due to its cyclopentapyrazole core combined with an oxolane moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-methyl-3-(oxolan-3-yloxymethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole |
InChI |
InChI=1S/C12H18N2O2/c1-14-12(8-16-9-5-6-15-7-9)10-3-2-4-11(10)13-14/h9H,2-8H2,1H3 |
InChI Key |
ZAFQAAYYRGULSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CCCC2=N1)COC3CCOC3 |
Origin of Product |
United States |
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